Hmdra

Übersicht

Beschreibung

Hmdra, also known as 2-Hydroxy-4-methoxybenzaldehyde, is an organic compound with the molecular formula C8H8O3. It is a derivative of benzaldehyde, featuring hydroxyl and methoxy functional groups attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hmdra can be synthesized through several methods, including:

Hydroxybenzaldehyde Method: This involves the hydroxylation of 4-methoxybenzaldehyde using a suitable hydroxylating agent under controlled conditions.

Methoxybenzaldehyde Method: This involves the methoxylation of 2-hydroxybenzaldehyde using a methoxylating agent.

Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic hydroxylation of 4-methoxybenzaldehyde. The process involves the use of catalysts such as copper or iron salts to facilitate the reaction under high temperature and pressure conditions.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methoxy groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used.

Major Products:

Oxidation: Formation of 2-hydroxy-4-methoxybenzoic acid.

Reduction: Formation of 2-hydroxy-4-methoxybenzyl alcohol.

Substitution: Formation of various substituted benzaldehyde derivatives.

Wissenschaftliche Forschungsanwendungen

Hmdra has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Used in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Hmdra involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Hmdra can be compared with other similar compounds such as:

Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Both compounds have similar structures but differ in the position of the hydroxyl and methoxy groups. Vanillin is widely used as a flavoring agent and has similar antioxidant properties.

Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): This compound has an additional methoxy group compared to this compound and is used in the synthesis of various organic compounds.

Uniqueness: this compound is unique due to its specific functional group arrangement, which imparts distinct chemical and biological properties. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

Hmdra, also known as Hyaluronan-Mediated Motility Receptor (HMMR), is a glycoprotein that plays a critical role in various biological processes, particularly in cancer progression and cell migration. This article explores the biological activity of this compound, highlighting its mechanisms of action, interactions with other cellular components, and potential therapeutic implications.

Overview of this compound

HMMR is encoded by the HMMR gene located on chromosome 5 (5q33.2-qter). It is characterized by a coiled-coil structure that facilitates its interaction with various proteins involved in cell cycle regulation and motility. Initially identified as a receptor for hyaluronic acid (HA), HMMR has since been implicated in multiple cellular functions, including:

- Cell Cycle Regulation : HMMR influences key phases of the cell cycle, particularly the G2/M transition, by modulating the activity of cyclin-dependent kinase 1 (CDK1) and Aurora Kinase A (AURKA) .

- Cell Migration : As an HA receptor, HMMR regulates cell migration, which is vital for processes such as wound healing and inflammation .

- Oncogenic Activity : Overexpression of HMMR has been linked to enhanced tumor growth and metastasis in various cancers, making it a potential target for therapeutic intervention .

This compound's biological activity is mediated through several mechanisms:

- Interaction with Hyaluronic Acid : HMMR binds to HA, triggering intracellular signaling pathways that promote cell migration and proliferation. This interaction is crucial during inflammatory responses and tissue repair .

- Regulation of CDK1 Activity : HMMR enhances CDK1 activity by stabilizing Cdc2 mRNA levels in an HA-dependent manner. This leads to premature entry into mitosis, contributing to tumorigenesis .

- Pathway Involvement : HMMR is involved in several signaling pathways, including the PI3K/AKT/mTOR pathway, which is essential for cell survival and growth .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Tolg et al. (2021) | HMMR overexpression correlates with poor prognosis in breast cancer patients. | Suggests targeting HMMR may improve treatment outcomes. |

| Hardwick et al. (1992) | Identified HMMR as a key player in microtubule dynamics during mitosis. | Highlights its role in cancer cell division. |

| Mohapatra et al. (1996) | Demonstrated that HMMR enhances CDK1 activity through HA signaling. | Indicates potential for therapeutic targeting to inhibit tumor growth. |

Case Study 1: Breast Cancer Treatment

A study explored the role of HMMR in breast cancer progression. Researchers found that inhibiting HMMR expression through specific compounds could significantly reduce tumor growth in vitro and in vivo models. The study suggested that targeting HMMR may offer a novel approach to breast cancer therapy.

Case Study 2: Wound Healing

Another case study examined the role of HMMR in wound healing processes. The findings indicated that blocking HMMR function impaired cell migration and delayed wound closure in animal models, underscoring its importance in tissue regeneration.

Eigenschaften

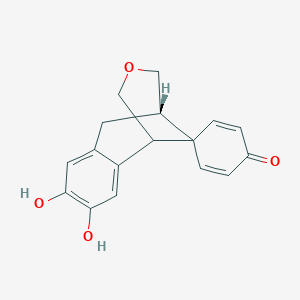

IUPAC Name |

(9S)-4,5-dihydroxyspiro[11-oxatricyclo[7.3.1.02,7]trideca-2,4,6-triene-13,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-12-1-3-17(4-2-12)11-5-10-6-15(19)16(20)7-13(10)14(17)9-21-8-11/h1-4,6-7,11,14,19-20H,5,8-9H2/t11-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEYLNFPIDENDY-YNODCEANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2COCC(C23C=CC(=O)C=C3)C4=CC(=C(C=C41)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921076 | |

| Record name | 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113459-56-6 | |

| Record name | 10-Hydroxy-11-methoxydracaenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113459566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8',9'-Dihydroxy-1',4',5',6'-tetrahydro-2'H-spiro[cyclohexa-2,5-diene-1,11'-[3]oxa[1,5]methano[3]benzoxocin]-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.